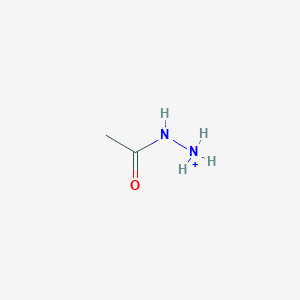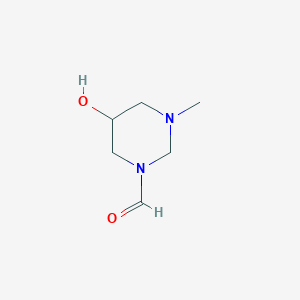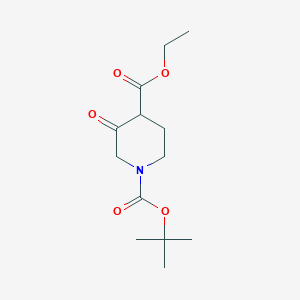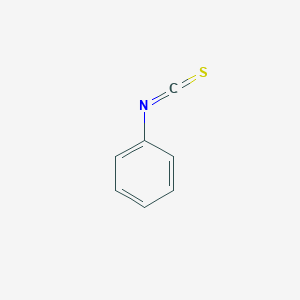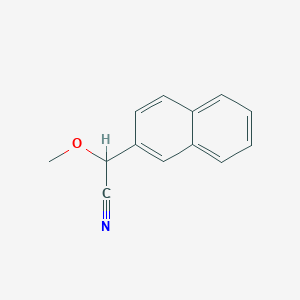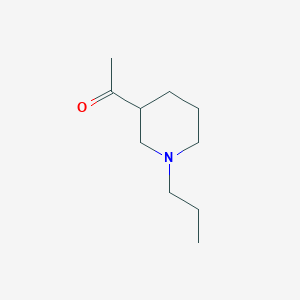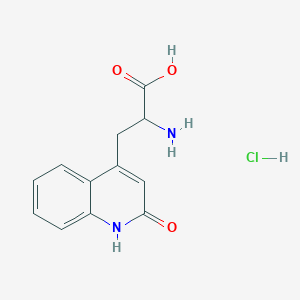
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride often involves chlorination, bromination, and condensation reactions. For example, Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a closely related compound, leading to the preparation of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, highlighting the synthetic versatility of quinoline derivatives (Hany M Hassanin, M. Ibrahim, 2012).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectral data and elemental analyses to establish the novel structures. The study by Ukrainets et al. (2013) on 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and their derivatives provided insights into the molecular structure through spectral data analysis, showcasing the methods for structural elucidation of complex molecules (И. В. Украинец et al., 2013).
Chemical Reactions and Properties
The reactivity of quinoline derivatives is an area of significant interest. Research by Aghazadeh et al. (2007) into the synthesis and evaluation of antifungal properties of quinoline carbonitriles and their analogues demonstrates the chemical versatility and potential biological relevance of these compounds. This highlights the diverse chemical reactions these molecules can undergo and their significant properties (A. R. Gholap et al., 2007).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. The work of Vogt et al. (2013) on polymorphism in pharmaceutical compounds exemplifies the importance of physical characterization in developing pharmaceutical applications, though not directly related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, it underscores the significance of physical properties analysis (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, form the basis for application development and safety protocols. The study on the transformation of quinoline derivatives under specific conditions by Ukrainets et al. (2014) provides valuable insights into the chemical behavior of these compounds, contributing to a broader understanding of their reactivity and potential for chemical modification (I. Ukrainets et al., 2014).
科学研究应用
1. Antibiotic Potential
Compounds like 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are of interest due to their molecular similarity to fluoroquinolone antibiotics. These compounds are being explored as potential scaffolds for creating new antimicrobial drugs, especially in light of increasing microbial resistance to existing antimicrobials. Analytical methods for quality control of such active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the need for thorough control methods including 13C NMR-spectroscopy (Zubkov et al., 2016).
2. Synthesis and Applications in Antimicrobial Research
Studies have synthesized various derivatives of 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from compounds related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. These novel compounds were also screened for their in vitro antimicrobial activity, indicating their potential use in antimicrobial research (Hassanin & Ibrahim, 2012).
3. Potential in Anticancer Drug Synthesis
The compound is a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis. This makes it a crucial component in the development of new cancer therapies (Cao Sheng-li, 2004).
4. Application in Eco-Friendly Synthesis Methods
The compound has been used as a substrate in the synthesis of environmentally friendly nanocatalysts for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes. This showcases its potential in greener chemical processes (Aghazadeh & Nikpassand, 2019).
属性
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXVJCCTVAVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

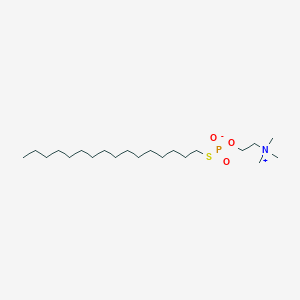
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
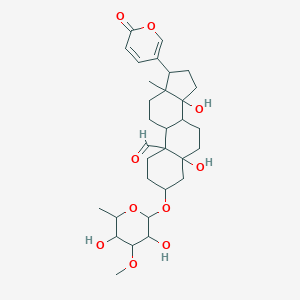
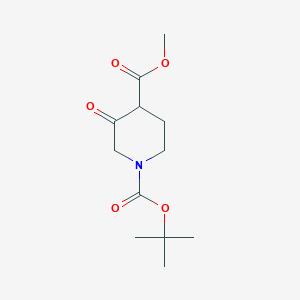
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)

